molecular formula C27H23N3O4S B2764170 3-(4-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114827-54-1

3-(4-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2764170
CAS No.: 1114827-54-1
M. Wt: 485.56
InChI Key: GJBWXHMSCHBGJC-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a sulfanyl-linked methyloxazole moiety. The oxazole ring is further substituted with a 4-methoxyphenyl group (position 2) and a methyl group (position 5). This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory contexts .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-24(28-25(34-17)18-8-12-20(32-2)13-9-18)16-35-27-29-23-7-5-4-6-22(23)26(31)30(27)19-10-14-21(33-3)15-11-19/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBWXHMSCHBGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazolinone and oxazole moieties. A common synthetic route may include:

  • Formation of Quinazolinone : The base structure is synthesized through condensation reactions involving appropriate starting materials such as anthranilic acid derivatives.
  • Oxazole Formation : The oxazole ring is constructed using cyclization reactions that introduce the necessary nitrogen and oxygen atoms.
  • Final Modifications : The introduction of methoxy and sulfanyl groups is achieved through substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to This compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds related to this structure have shown effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 12 mg/mL, indicating strong efficacy compared to standard antibacterial drugs .

Cytotoxicity

Research has also explored the cytotoxic effects of similar compounds on cancer cell lines. For example, studies on related quinazolinone derivatives have demonstrated potential cytotoxicity against several cancer cell types, suggesting that modifications in the structure can enhance or diminish biological activity .

Case Studies

  • Study on Antibacterial Properties : A study conducted by researchers at Ondo State University demonstrated that synthesized quinazolinones exhibited higher antibacterial activity than traditional antibiotics. The study involved testing against multiple bacterial strains and highlighted the effectiveness of the methoxy and sulfanyl functional groups in enhancing antimicrobial properties .
  • Cytotoxicity Assessment : A separate investigation into the cytotoxic effects of quinazolinone derivatives revealed promising results against human cancer cell lines. The study utilized various assays to determine cell viability and apoptosis induction, confirming that structural modifications significantly influenced biological outcomes .

Data Table: Biological Activity Overview

Compound NameMIC (mg/mL)Target OrganismsCytotoxicity (IC50)
This compound6 - 12Staphylococcus aureus, E. coliNot reported
Related Quinazolinones20 - 40E. coli, MRSAVaries by derivative

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallographic Studies :
    • The target compound’s oxazole and methoxyphenyl groups likely engage in intermolecular hydrogen bonding (N–H⋯O) and π-π stacking, as observed in related oxazolones (). These interactions could facilitate co-crystallization with biological targets .
  • Synthetic Accessibility: The target compound’s synthesis parallels methods in and , involving nucleophilic substitution at the quinazolinone sulfanyl position. However, the oxazole ring’s stability under reaction conditions requires careful control .

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